![molecular formula C17H21NO3 B1262312 N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A significant application of N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives is in the field of medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and antifungal properties. One study conducted by Helal et al. (2013) involved the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing efficient synthesis and significant antimicrobial activities against various strains, comparable to standard agents like Ampicillin and Flucanazole. The study highlights the potential of these derivatives in developing new antibacterial and antifungal agents, emphasizing the importance of structure-activity relationship studies for optimizing antimicrobial efficacy (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Pharmacological Analysis
Another application is in the pharmacological analysis of melatonin receptor ligands. Chu et al. (2002) reported the synthesis and binding analysis of a series of naphthalenic melatonin receptor ligands, including N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting their potential use in developing therapeutics targeting melatonin receptors (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).
Pesticide Detection
In the field of biosensors, Tran et al. (2012) designed a new electropolymerizable monomer based on a similar naphthoquinone structure for use in a label-free electrochemical immunosensor. This sensor, when polymerized on an electrode and coupled with a specific antibody, showed promise for direct, sensitive, and label-free detection of pesticides, with a notably low detection limit. This application demonstrates the versatility of naphthoquinone derivatives in environmental monitoring and safety (Tran et al., 2012).
Propriétés
Nom du produit |
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
N-[(2R)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m1/s1 |
Clé InChI |
HEPRAZQZDVDTHU-CYBMUJFWSA-N |
SMILES isomérique |
CCC(=O)NC[C@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
SMILES canonique |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



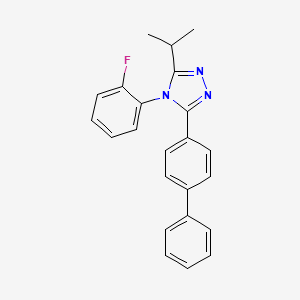
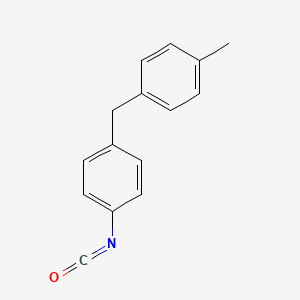
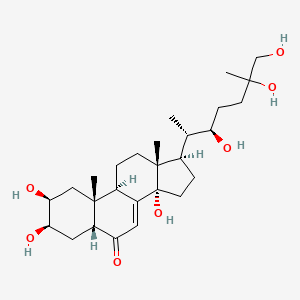
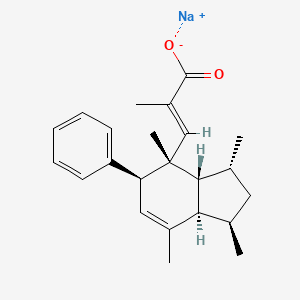
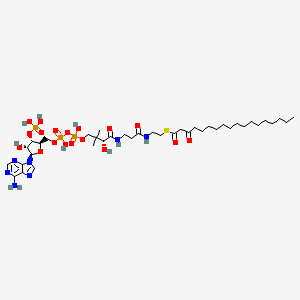
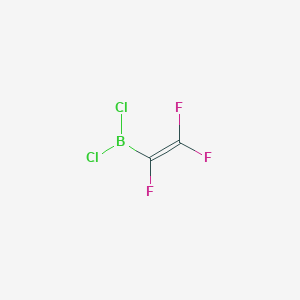
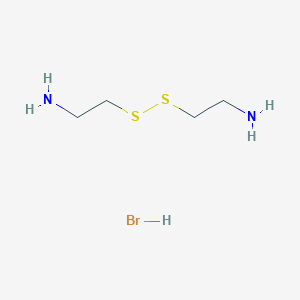
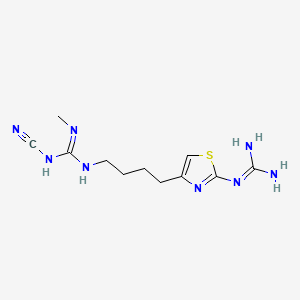
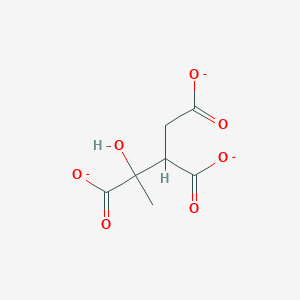
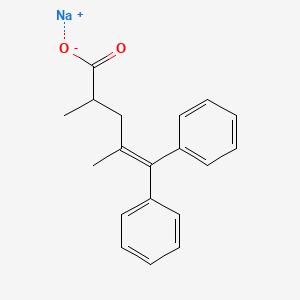
![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)
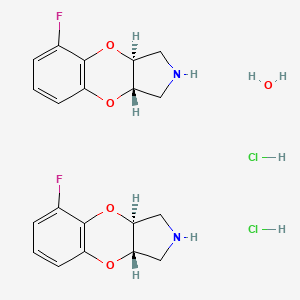
![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)